

Replicating Published ODM-204 Study Results: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984

[Get Quote](#)

This guide provides a detailed comparison of the published preclinical and clinical data for **ODM-204**, a dual inhibitor of the androgen receptor (AR) and the enzyme CYP17A1, developed for the treatment of castration-resistant prostate cancer (CRPC). The information is intended for researchers, scientists, and drug development professionals interested in understanding and potentially replicating the key findings of the **ODM-204** studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical and clinical studies of **ODM-204**.

Table 1: Preclinical Activity of **ODM-204**

Parameter	Cell Line / Model	Result	Reference
Androgen Receptor (AR) Binding Affinity (Ki)	Rat Prostate Cytosol	47 nM	[1]
CYP17A1 Inhibition (IC50)	Human Testicular Microsomes	22 nM	[1][2]
AR Inhibition (IC50)	-	80 nM	[2]
LNCaP Cell Proliferation Inhibition (IC50)	LNCaP	170 nM	[1]
VCaP Cell Proliferation Inhibition (IC50)	VCaP	280 nM	[1]
Tumor Growth Inhibition	VCaP Xenograft Model	66%	[1]
AR(T877A) Mutant Transactivation Inhibition (IC50)	-	95 nM	[1]
AR(W741L) Mutant Transactivation Inhibition (IC50)	-	277 nM	[1]
AR(F876L) Mutant Transactivation Inhibition (IC50)	-	6 nM	[1]

Table 2: Phase I Clinical Trial (DUALIDES - NCT02344017) Results for **ODM-204** in mCRPC Patients[1][2][3][4]

Parameter	Value
Number of Patients	23
Dose Levels (Twice Daily)	50 mg, 100 mg, 200 mg, 300 mg, 500 mg
Median Age	70 years (range: 57-84)
Median Baseline PSA	46.5 ng/mL (range: 0.7-249.6)
Patients with any PSA Decrease	30% (7 patients)
Median PSA Decrease	47% (range: 2-99%)
Patients with $\geq 50\%$ PSA Decrease at 12 Weeks	13% (3 patients)
Most Common Treatment-Related Adverse Events ($\geq 20\%$)	Fatigue (26%), Nausea (26%), Decreased Appetite (22%), Diarrhea (22%), Vomiting (22%)

Experimental Protocols

Detailed methodologies for the key experiments cited in the **ODM-204** publications are outlined below.

1. Androgen Receptor (AR) Competitive Binding Assay

- Objective: To determine the binding affinity of **ODM-204** to the androgen receptor.
- Methodology:
 - Receptor Source: Rat prostate cytosolic lysates.
 - Radioligand: A radiolabeled androgen, such as [3H]-R1881.
 - Procedure: A competitive binding assay is performed where a constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (**ODM-204**).
 - Incubation: The mixture is incubated to allow binding to reach equilibrium.

- Separation: Bound and free radioligand are separated using a method like dextran-coated charcoal or filtration.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of **ODM-204** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation.

2. CYP17A1 Inhibition Assay

- Objective: To measure the inhibitory activity of **ODM-204** against the CYP17A1 enzyme.
- Methodology:
 - Enzyme Source: Human testicular microsomes or a human adrenal cortex cell line (e.g., NCI-H295R).[\[1\]](#)[\[5\]](#)
 - Substrate: A radiolabeled CYP17A1 substrate, such as [3H]-progesterone or [3H]-pregnenolone.
 - Procedure: The enzyme is incubated with the substrate in the presence of varying concentrations of **ODM-204**.
 - Reaction: The enzymatic reaction is allowed to proceed, leading to the formation of hydroxylated and/or lyase products.
 - Extraction: The steroid products are extracted from the reaction mixture.
 - Separation and Quantification: The products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by radioactivity measurement.
 - Data Analysis: The concentration of **ODM-204** that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

3. Cell Proliferation Assay

- Objective: To assess the effect of **ODM-204** on the growth of androgen-dependent prostate cancer cells.
- Methodology:
 - Cell Lines: LNCaP and VCaP human prostate cancer cell lines.[\[1\]](#)[\[6\]](#)
 - Culture Conditions: Cells are cultured in a charcoal-stripped medium to remove endogenous androgens, in the presence of a synthetic androgen (e.g., 0.1 nM R1881) to stimulate proliferation.[\[7\]](#)
 - Treatment: Cells are treated with increasing concentrations of **ODM-204** for a specified period (e.g., 4 days).[\[7\]](#)
 - Viability Assessment: Cell viability is determined using a colorimetric assay such as WST-8 or MTS, which measures the metabolic activity of the cells.
 - Data Analysis: The concentration of **ODM-204** that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

4. VCaP Xenograft Model

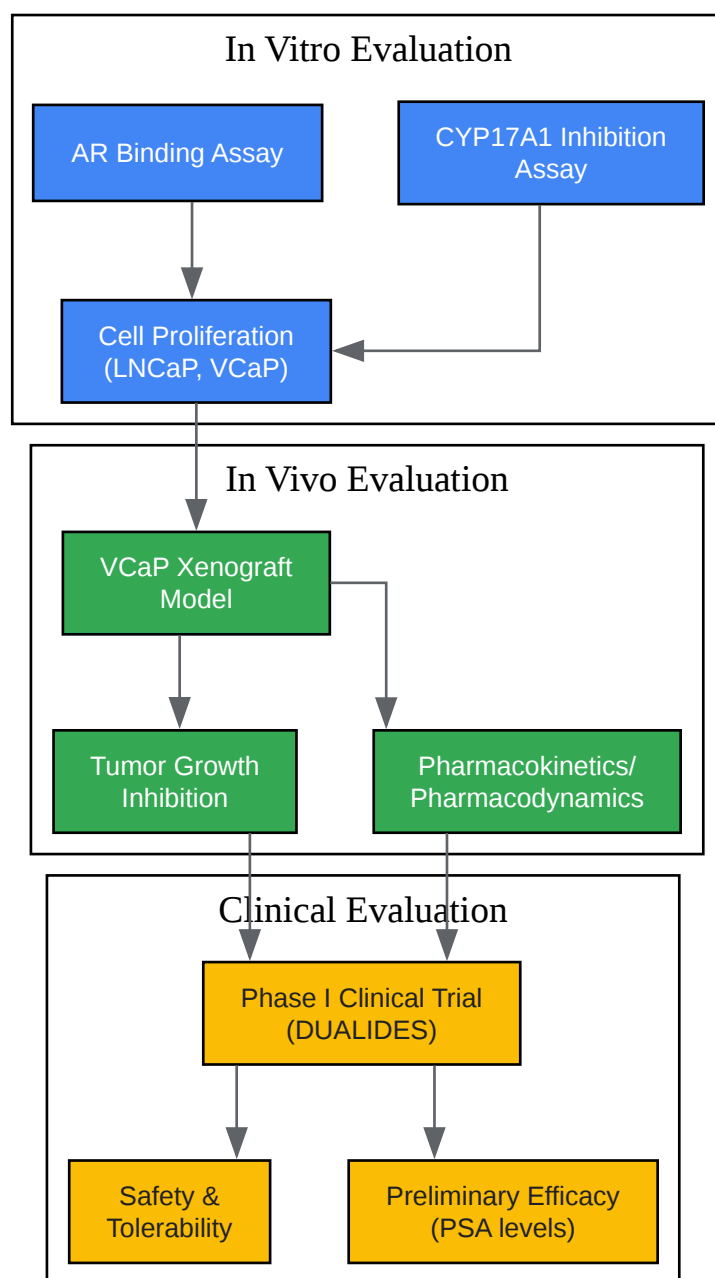
- Objective: To evaluate the in vivo antitumor activity of **ODM-204**.
- Methodology:
 - Animal Model: Male severe combined immunodeficient (SCID) or other immunocompromised mice.
 - Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.[\[8\]](#)
 - Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[\[8\]](#)
 - Treatment: Mice are treated with **ODM-204** (e.g., 50 mg/kg/day, orally) or a vehicle control.[\[1\]](#)
 - Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight and general health of the animals are also monitored.

- Endpoint: The study is terminated after a predefined period or when tumors in the control group reach a certain size. Tumors are then excised and weighed.
- Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **ODM-204** and a general workflow for its preclinical evaluation.

Caption: Dual mechanism of action of **ODM-204**.



[Click to download full resolution via product page](#)

Caption: Preclinical to clinical evaluation workflow for **ODM-204**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Replicating Published ODM-204 Study Results: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419984#replicating-published-odm-204-study-results>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com